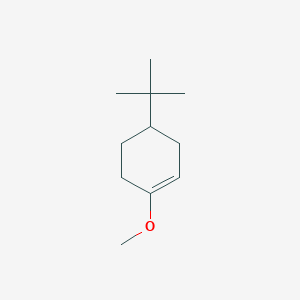
Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy-, also known as 4-tert-Butyl-1-cyclohexene, is an organic compound with the molecular formula C10H18. It is a derivative of cyclohexene, where the hydrogen atoms at the 4th position are replaced by a tert-butyl group and a methoxy group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy- typically involves the alkylation of cyclohexene. One common method is the Friedel-Crafts alkylation, where cyclohexene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halide substitution or ammonia (NH3) for amine substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of halogenated or aminated cyclohexene derivatives.
Scientific Research Applications
Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy- is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The tert-butyl and methoxy groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 4-tert-butyl-: Similar structure but lacks the methoxy group.
Cyclohexanol, 4-(1,1-dimethylethyl)-: Contains a hydroxyl group instead of a methoxy group.
Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: Similar structure with a methyl group at the 4th position.
Uniqueness
Cyclohexene, 4-(1,1-dimethylethyl)-1-methoxy- is unique due to the presence of both tert-butyl and methoxy groups, which impart distinct chemical and physical properties. These functional groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
57466-12-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-tert-butyl-1-methoxycyclohexene |
InChI |
InChI=1S/C11H20O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h7,9H,5-6,8H2,1-4H3 |
InChI Key |
LLHPGUCMKOBEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
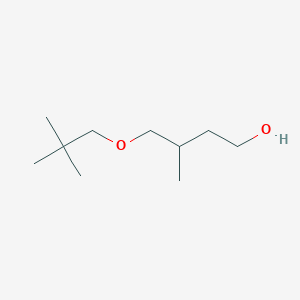
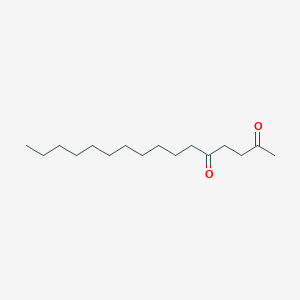
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
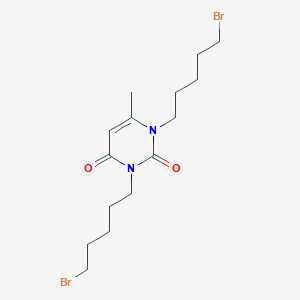

![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
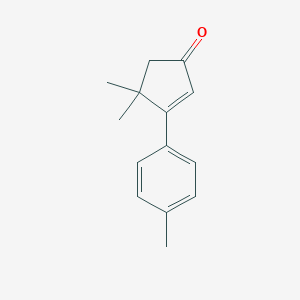
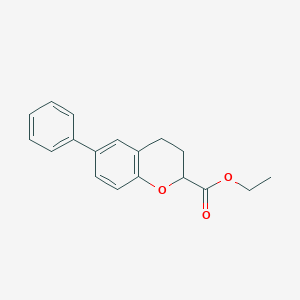
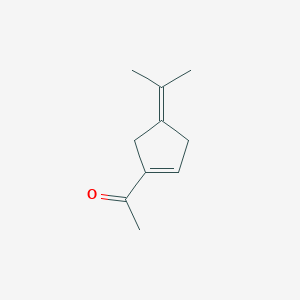
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
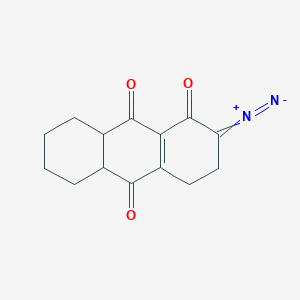
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)

